

# Spectroscopic Profile of 4-Methoxydiphenylmethane: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methoxydiphenylmethane

Cat. No.: B1215653

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Methoxydiphenylmethane** (CAS No: 621-03-4), a significant chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers in compound identification, structural elucidation, and quality control.

## Spectroscopic Data

The empirical formula for **4-Methoxydiphenylmethane** is  $C_{14}H_{14}O$ , with a molecular weight of 198.26 g/mol. The structural and spectral data presented below have been aggregated from the Spectral Database for Organic Compounds (SDBS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

### $^1H$ NMR (Proton NMR) Data

- Spectrometer: 90 MHz
- Solvent:  $CDCl_3$  (Deuterated Chloroform)

- Reference: Tetramethylsilane (TMS) at 0 ppm

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.30 - 7.15	Multiplet	5H	Phenyl group protons ( $C_6H_5$ )
7.09	Doublet	2H	Aromatic protons ortho to the $CH_2$ group on the methoxy- substituted ring
6.84	Doublet	2H	Aromatic protons meta to the $CH_2$ group on the methoxy- substituted ring
3.91	Singlet	2H	Methylene protons (- $CH_2-$ )
3.78	Singlet	3H	Methoxy group protons (- $OCH_3$ )

#### $^{13}C$ NMR (Carbon-13 NMR) Data

- Spectrometer: 22.5 MHz
- Solvent:  $CDCl_3$  (Deuterated Chloroform)
- Reference: Tetramethylsilane (TMS) at 0 ppm

Chemical Shift ( $\delta$ ) ppm	Assignment
158.1	Quaternary carbon of the methoxy-substituted ring attached to the oxygen
141.9	Quaternary carbon of the unsubstituted phenyl ring attached to the methylene group
133.9	Quaternary carbon of the methoxy-substituted ring attached to the methylene group
129.9	CH carbons of the methoxy-substituted ring ortho to the methylene group
128.9	CH carbons of the unsubstituted phenyl ring
128.4	CH carbons of the unsubstituted phenyl ring
125.9	CH carbon of the unsubstituted phenyl ring
113.9	CH carbons of the methoxy-substituted ring meta to the methylene group
55.2	Methoxy carbon (-OCH <sub>3</sub> )
41.2	Methylene carbon (-CH <sub>2</sub> -)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

- Method: KBr Pellet

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050 - 3020	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	Aliphatic C-H Stretch (CH <sub>2</sub> and CH <sub>3</sub> )
1610, 1510, 1450	Strong	Aromatic C=C Bending
1245	Strong	Aryl-O Stretch (asymmetric)
1030	Medium	Aryl-O Stretch (symmetric)
820	Strong	p-Substituted Benzene C-H Bend (out-of-plane)
730, 695	Strong	Monosubstituted Benzene C-H Bend (out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

- Ionization Method: Electron Ionization (EI) at 70 eV

m/z Ratio	Relative Intensity (%)	Assignment
198	100	[M] <sup>+</sup> (Molecular Ion)
121	85	[M - C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Loss of phenyl group)
91	20	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	15	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like **4-Methoxydiphenylmethane**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-25 mg of **4-Methoxydiphenylmethane** for  $^1\text{H}$  NMR (or 50-100 mg for  $^{13}\text{C}$  NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial.[1][2][3]
- Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1]
- Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to the NMR tube.[3][4]
- Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
- Data Acquisition:
  - Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.[2]
  - Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[2]
  - Tuning: The probe is tuned to the specific nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ).[2]
  - Acquisition: Set the appropriate spectral parameters (e.g., pulse width, acquisition time, number of scans) and acquire the spectrum.[2]
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the internal standard.

# Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount (approx. 10-50 mg) of **4-Methoxydiphenylmethane** in a few drops of a volatile solvent like methylene chloride or acetone.[5]
- Film Deposition: Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]
- Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.
- Spectrum Recording: Record the infrared spectrum over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).[6]
- Background Correction: A background spectrum of the clean, empty salt plate is typically recorded and automatically subtracted from the sample spectrum.
- Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and store it in a desiccator.[5]

## Mass Spectrometry (MS) Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of the **4-Methoxydiphenylmethane** sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[7]
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which ejects an electron from the molecule to form a positively charged radical ion (molecular ion,  $\text{M}^+$ ).[8]
- Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic charged and neutral pieces.[7]
- Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated by an electric field and then separated based on their mass-to-charge ( $\text{m/z}$ ) ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).[8]

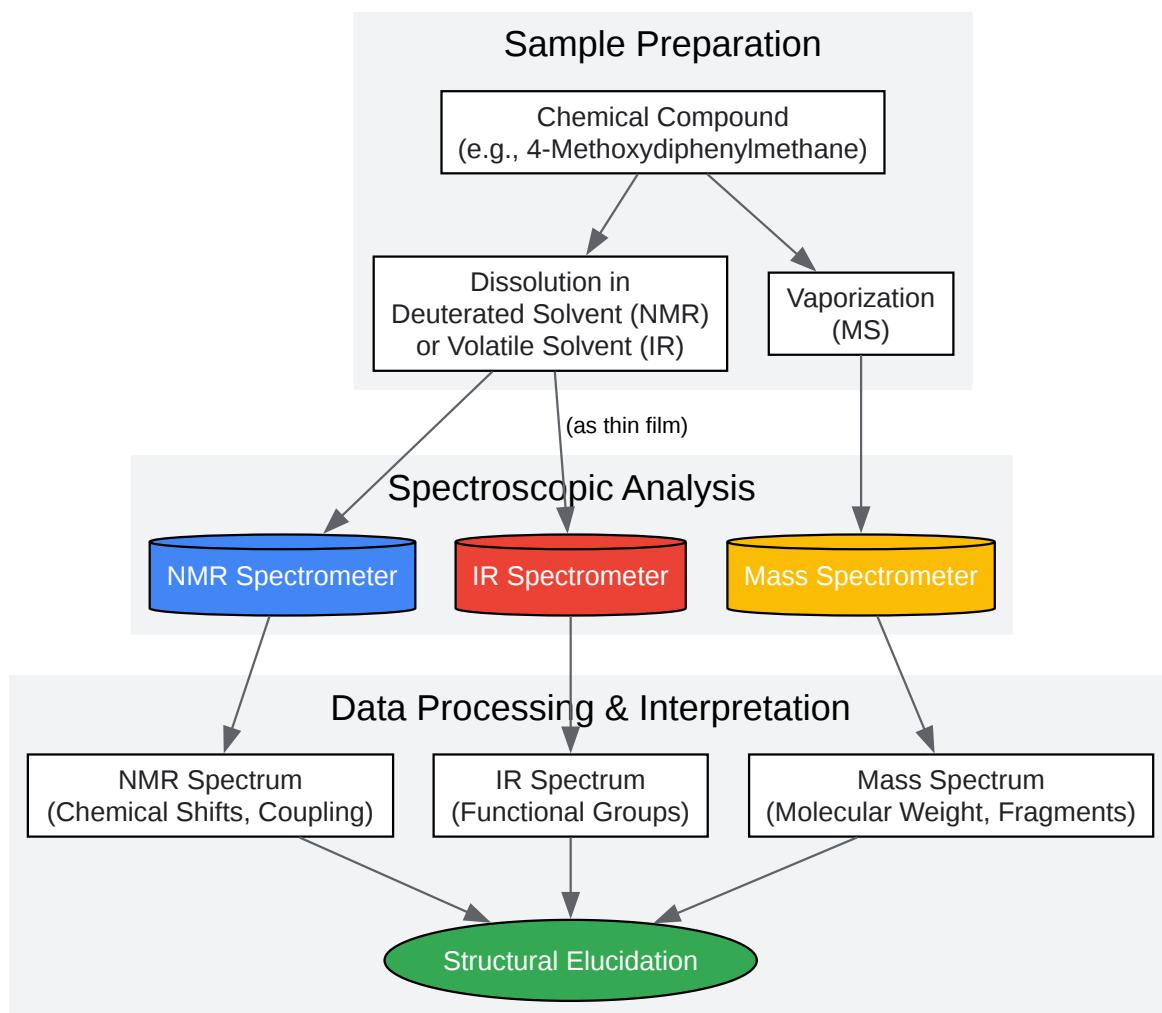
- **Detection:** An electron multiplier or other detector records the abundance of ions at each m/z value.
- **Spectrum Generation:** The data system plots the relative abundance of the ions versus their m/z ratio to generate the mass spectrum. The most intense peak is designated as the base peak and assigned a relative abundance of 100%.<sup>[8]</sup>

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

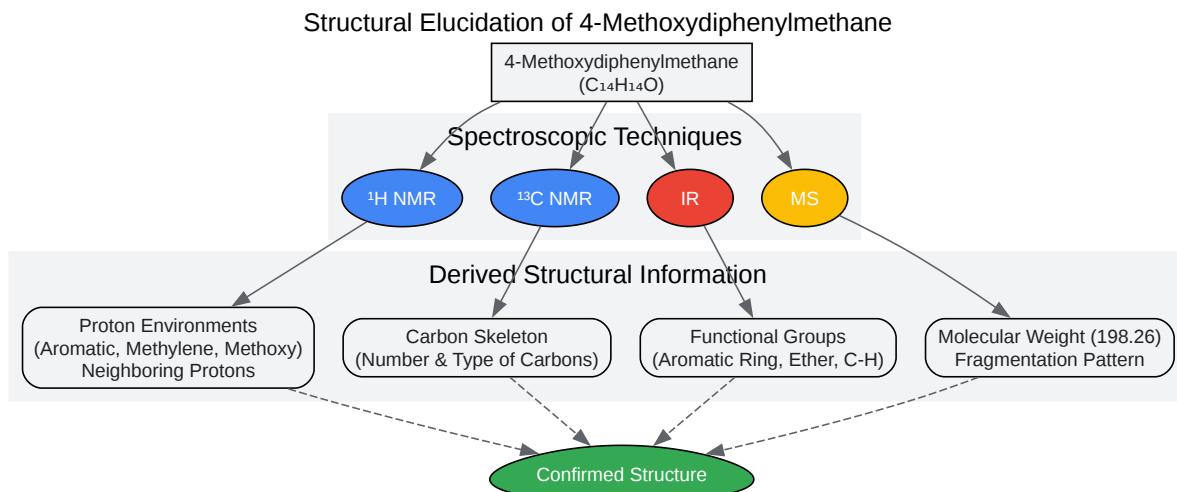
## General Spectroscopic Analysis Workflow

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Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical compound.

## Structural Elucidation via Spectroscopy

This diagram shows the logical relationship between different spectroscopic techniques and the structural information they provide for **4-Methoxydiphenylmethane**.



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Caption: Logical relationships in the spectroscopic elucidation of **4-Methoxydiphenylmethane**'s structure.

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